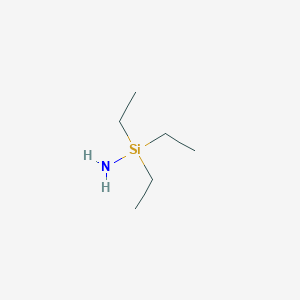

1,1,1-Triethylsilanamine

Description

1,1,1-Triethylsilanamine is an organosilicon compound with the molecular formula C${10}$H${25}$NSi and a molecular weight of 187.5 g/mol. It features a silicon atom bonded to three ethyl groups and one amine group. Key physical properties include an enthalpy of vaporization ( ΔH$_{vap}$) of 42.26 ± 1.0 kJ/mol at 298 K, indicating moderate intermolecular forces influenced by its alkyl substituents .

Properties

CAS No. |

2117-17-1 |

|---|---|

Molecular Formula |

C6H17NSi |

Molecular Weight |

131.29 g/mol |

IUPAC Name |

[amino(diethyl)silyl]ethane |

InChI |

InChI=1S/C6H17NSi/c1-4-8(7,5-2)6-3/h4-7H2,1-3H3 |

InChI Key |

CNBYWYZDZCIMDP-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Triethylsilanamine can be synthesized through the reaction of triethylsilane with ammonia or amines . The reaction typically involves heating the reactants in the presence of a catalyst, such as platinum or palladium , to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1,1,1-Triethylsilanamine often involves the use of chlorotriethylsilane as a starting material. This compound reacts with liquid ammonia to produce 1,1,1-Triethylsilanamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Triethylsilanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form or .

Reduction: It can be reduced to form .

Substitution: The amine group can be replaced by other functional groups, such as alkoxyl or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reactions with alcohols or water can replace the amine group with alkoxyl or hydroxyl groups.

Major Products:

Silanols: and from oxidation.

Silicon hydrides: from reduction.

Alkoxytriethylsilanes: from substitution reactions with alcohols.

Scientific Research Applications

1,1,1-Triethylsilanamine has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceutical intermediates .

Material Science: The compound is utilized in the production of silicon-based materials with unique properties, such as high thermal stability and chemical resistance .

Biology and Medicine: .

Mechanism of Action

The mechanism of action of 1,1,1-Triethylsilanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, such as oxygen and carbon , facilitating the formation of new compounds . The amine group can participate in hydrogen bonding and coordination chemistry , making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacing ethyl groups with methyl (e.g., 1,1,1-Trimethyl-N-phenylsilanamine) reduces steric bulk and may lower boiling points. Aromatic substituents (e.g., phenyl) enhance stability but reduce reactivity compared to alkyl groups .

- Silicon Content: Trisilylamine (H${9}$NSi${3}$) has three silicon atoms, making it more reactive in silicon-based polymer synthesis compared to mono-silicon analogs .

- Vaporization Enthalpy : 1,1,1-Triethylsilanamine exhibits a higher ΔH$_{vap}$ than smaller silanamines, suggesting stronger van der Waals forces due to its larger alkyl chains .

Research Findings and Trends

- Synthetic Utility : Ethyl-substituted silanamines are increasingly used in green chemistry for their low toxicity and high efficiency in catalytic cycles .

- Thermal Stability : Compounds with branched alkyl chains (e.g., triethyl) exhibit superior thermal stability compared to linear analogs, making them suitable for high-temperature applications .

- Emerging Applications : Silanamine-metal complexes (e.g., indium complexes in ) show promise in advanced material science, particularly in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.